In Vivo Target Engagement: Oral Bioavailability Enables >90% Target Inhibition, a Property Lacking in the Predecessor UNC1062
The primary differentiation of UNC2025 from the first-generation MERTK inhibitor UNC1062 is its demonstrated oral bioavailability and consequent in vivo pharmacodynamic (PD) efficacy. A single oral dose of UNC2025 at 3 mg/kg in mice achieved a greater than 90% reduction in Mer phosphoprotein levels in bone marrow leukemia cells [1]. This in vivo target engagement was not achievable with UNC1062, whose poor PK properties precluded such assessment [2].
| Evidence Dimension | In Vivo Target Engagement (Oral Dosing) |
|---|---|
| Target Compound Data | >90% inhibition of Mer phosphorylation |
| Comparator Or Baseline | UNC1062 (first-generation MERTK inhibitor): Not applicable; oral dosing did not result in sufficient PK for in vivo assessment |
| Quantified Difference | Qualitative: Enables in vivo use vs. in vitro-only tool |
| Conditions | Mice with human leukemia xenografts; single 3 mg/kg oral dose |
Why This Matters
This defines UNC2025 as an in vivo-capable chemical probe, whereas UNC1062 is restricted to in vitro applications, directly impacting experimental design and translational relevance.
- [1] Zhang W, DeRyckere D, Hunter D, Liu J, Stashko MA, Minson KA, et al. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor. J Med Chem. 2014 Aug 28;57(16):7031-41. View Source
- [2] Zhang W, DeRyckere D, Hunter D, Liu J, Stashko MA, Minson KA, et al. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor. J Med Chem. 2014 Aug 28;57(16):7031-41. View Source
